molecular formula C7H13NO2 B1422847 2-(Oxan-2-yl)acetamide CAS No. 98435-78-0

2-(Oxan-2-yl)acetamide

Cat. No.: B1422847
CAS No.: 98435-78-0
M. Wt: 143.18 g/mol
InChI Key: XULRXAPRWPCLBL-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)acetamide, also known as 2-tetrahydro-2H-pyran-2-ylacetamide, is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . This compound is characterized by the presence of an oxane ring (a six-membered ether ring) attached to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2-(Oxan-2-yl)acetamide, also known as 2-(tetrahydro-2H-oxiran-2-yl)acetamide or oxiranylacetamide, is a chemical compound that belongs to the class of amides , which play a crucial role in the degradation of chitin, a component of the cell walls of fungi .

Mode of Action

. This interaction could lead to changes in the biological processes that these targets are involved in.

Biochemical Pathways

, it may affect pathways related to fungal cell wall synthesis and degradation.

Result of Action

, it could potentially disrupt the integrity of fungal cell walls, leading to antifungal effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-2-yl)acetamide typically involves the reaction of oxane derivatives with acetamide precursors.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane carboxylic acids, while substitution reactions can produce various substituted acetamides .

Scientific Research Applications

2-(Oxan-2-yl)acetamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-(Oxan-2-yl)acetamide is unique due to its oxane ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(oxan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULRXAPRWPCLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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